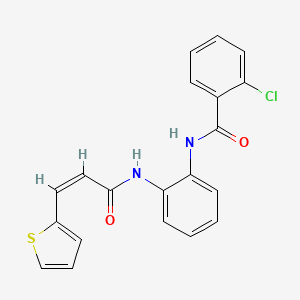

(Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide is a useful research compound. Its molecular formula is C20H15ClN2O2S and its molecular weight is 382.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

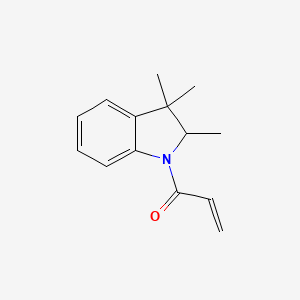

Controlled Radical Polymerization

The study by Mori, Sutoh, and Endo (2005) demonstrates the controlled radical polymerization of acrylamide derivatives containing amino acid moieties, showcasing the potential of such compounds in creating polymers with narrow polydispersity and controlled molecular weight. This process is significant for the development of advanced materials with specific physical and chemical properties (H. Mori, K. Sutoh, & T. Endo, 2005).

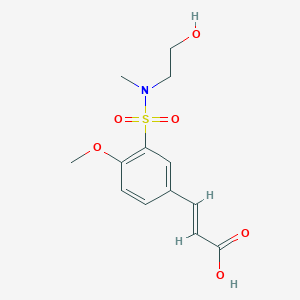

Nonlinear Optical Limiting

Anandan et al. (2018) synthesized and characterized thiophene dyes for optoelectronic devices, highlighting their nonlinear absorption and optical limiting behavior, which is crucial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. This research points to the application of thiophene-based compounds in developing new optoelectronic materials (S. Anandan, S. Manoharan, N. Narendran, T. Girisun, & A. Asiri, 2018).

Antipathogenic Activity

The work by Limban, Marutescu, and Chifiriuc (2011) on the synthesis and characterization of thiourea derivatives, including those related to thiophene, explored their significant antipathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of such compounds in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Herbicidal Activity

Wang, Li, Yong-hong Li, and Huang (2004) investigated the herbicidal activity of 2-cyanoacrylates containing a thiophene group, identifying compounds with excellent herbicidal effectiveness. This research underscores the utility of thiophene derivatives in agriculture, particularly in the development of new herbicides (Qingmin Wang, Heng Li, Yong-hong Li, & Run-qiu Huang, 2004).

Mechanism of Action

Target of Action

The compound “(Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide” belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group. Benzamides are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .

Mode of Action

The presence of the thiophene ring and the acrylamide group in the molecule could potentially influence its binding affinity and selectivity .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Benzamides and thiophene derivatives have been found to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . These activities suggest that the compound could potentially interact with multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned earlier, benzamides and thiophene derivatives can have diverse biological activities, suggesting that this compound could potentially induce a variety of cellular responses .

Properties

IUPAC Name |

2-chloro-N-[2-[[(Z)-3-thiophen-2-ylprop-2-enoyl]amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2S/c21-16-8-2-1-7-15(16)20(25)23-18-10-4-3-9-17(18)22-19(24)12-11-14-6-5-13-26-14/h1-13H,(H,22,24)(H,23,25)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLVZWWKWISFTK-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)/C=C\C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)

![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2555187.png)

![4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2555190.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2555194.png)